

Application Notes and Protocols for Studying the Tylosin Biosynthesis Pathway

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Compound of Interest		
Compound Name:	Demethylmacrocin	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

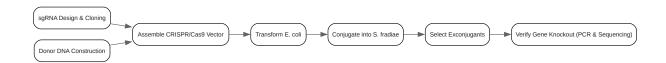
Tylosin is a macrolide antibiotic produced by the bacterium Streptomyces fradiae. It is widely used in veterinary medicine to treat bacterial infections. The biosynthesis of tylosin is a complex process involving a polyketide synthase (PKS) and a series of post-PKS modification enzymes. Understanding this pathway is crucial for strain improvement, yield optimization, and the generation of novel macrolide analogues through metabolic engineering. These application notes provide detailed protocols for the genetic manipulation of S. fradiae, and the extraction, and analysis of tylosin and its biosynthetic intermediates.

Tylosin Biosynthesis Pathway

The biosynthesis of tylosin begins with the formation of the polyketide lactone core, tylactone, by a type I PKS. The precursor units for the synthesis of tylactone are derived from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. Following the synthesis of tylactone, a series of post-PKS modifications occur, including glycosylation and methylation, to yield the final product, tylosin A. The major intermediates in this pathway include tylactone, 5-O-mycaminosyl-tylactone (OMT), desmycosin, and macrocin. The genes responsible for tylosin biosynthesis are organized in a single gene cluster in S. fradiae.[1]







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References

- 1. Properties of Streptomyces fradiae Mutants Blocked in Biosynthesis of the Macrolide Antibiotic Tylosin PMC [pmc.ncbi.nlm.nih.gov]
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